1-methoxyisoquinoline-6-carboxylic acid
CAS No.: 1368050-12-7
Cat. No.: VC11648069
Molecular Formula: C11H9NO3
Molecular Weight: 203.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1368050-12-7 |
|---|---|
| Molecular Formula | C11H9NO3 |
| Molecular Weight | 203.2 |
Introduction
Structural and Molecular Characteristics
The core structure of 1-methoxyisoquinoline-6-carboxylic acid consists of an isoquinoline ring system—a bicyclic framework comprising a benzene ring fused to a pyridine ring. The methoxy (-OCH) and carboxylic acid (-COOH) substituents at positions 1 and 6, respectively, introduce electronic and steric effects that influence its reactivity. The methoxy group donates electron density via resonance, while the carboxylic acid provides a site for hydrogen bonding and salt formation.
Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 203.19 g/mol |
| CAS Registry Number | 1368050-12-7 |
| Hazard Classification | H302, H315, H319, H335 |
The compound’s planar structure facilitates π-π stacking interactions, which are critical in biological target binding. Computational models predict a dipole moment of approximately 3.2 Debye, reflecting its polar nature due to the carboxylic acid group .
Synthetic Approaches
While detailed synthetic protocols are proprietary, industrial production typically involves multi-step sequences starting from commercially available isoquinoline precursors. A generalized route may include:
-
Functionalization of Isoquinoline: Nitration or halogenation at specific positions to introduce reactive sites.
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Methoxy Group Installation: Nucleophilic substitution or Ullmann-type coupling to attach the methoxy group.
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Carboxylic Acid Introduction: Oxidation of a methyl or aldehyde group at the 6-position, often using potassium permanganate () or Jones reagent () .
Critical challenges include regioselectivity in substitution reactions and minimizing side products during oxidation. Industrial processes employ continuous flow reactors to enhance yield and purity .
Research Applications
Material Science
The compound’s aromatic system and functional groups make it a candidate for organic semiconductors. Theoretical studies suggest a bandgap of ~3.1 eV, suitable for photovoltaic applications .
Analytical Chemistry
As a chromatographic standard, it aids in the quantification of isoquinoline alkaloids in plant extracts via HPLC-UV methods.
Comparison with Structural Analogs
| Compound | Substituents | Key Differences |
|---|---|---|
| 6-Methoxyisoquinoline-1-carboxylic acid | Methoxy at 6, COOH at 1 | Altered electronic distribution affects dipole moment and solubility. |
| 1-Chloro-6-methoxyisoquinoline-4-carboxylic acid | Cl at 1, COOH at 4 | Chlorine increases electrophilicity, altering reactivity in coupling reactions. |
The 1-methoxy-6-carboxylic acid configuration optimizes hydrogen-bonding capacity compared to positional isomers, making it preferable for coordination chemistry .
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